molecular formula C23H21ClN2O B3954779 2-chloro-N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbenzamide

2-chloro-N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbenzamide

Cat. No. B3954779
M. Wt: 376.9 g/mol
InChI Key: YVVXFSUFBIJTJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbenzamide, also known as CTQ, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. The compound is a member of the benzamide family and has a molecular weight of 365.88 g/mol.

Mechanism of Action

The exact mechanism of action of 2-chloro-N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbenzamide is not fully understood. However, it is thought to act on various molecular targets in the body, including ion channels and enzymes involved in cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research studies. These effects include anti-tumor activity, anti-inflammatory effects, and the ability to modulate ion channel activity.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbenzamide in lab experiments is its potential therapeutic properties. However, one limitation is that the compound is relatively new and has not been extensively studied in vivo.

Future Directions

There are several future directions for research on 2-chloro-N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbenzamide. One area of interest is investigating the compound's potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity associated with its use.

Scientific Research Applications

2-chloro-N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbenzamide has been investigated for its potential therapeutic properties in various scientific research studies. One such study found that this compound exhibited antitumor activity in vitro against human lung cancer cells. Another study found that this compound had anti-inflammatory effects in a mouse model of acute lung injury.

properties

IUPAC Name

2-chloro-N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O/c1-16-15-22(19-12-6-8-14-21(19)25-16)26(17-9-3-2-4-10-17)23(27)18-11-5-7-13-20(18)24/h2-14,16,22,25H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVXFSUFBIJTJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC=C2N1)N(C3=CC=CC=C3)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbenzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbenzamide
Reactant of Route 3
2-chloro-N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbenzamide
Reactant of Route 4
2-chloro-N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbenzamide
Reactant of Route 5
2-chloro-N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbenzamide
Reactant of Route 6
2-chloro-N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.